NSI-189 phosphate is a novel compound primarily researched for its potential therapeutic applications in treating major depressive disorder and other psychiatric conditions. Classified as a small molecule, it is designed to stimulate neurogenesis, particularly in the hippocampus, which is essential for mood regulation and cognitive function. Unlike traditional antidepressants that primarily target neurotransmitter systems like serotonin and norepinephrine, NSI-189 phosphate operates through a unique mechanism believed to promote the growth of new neurons in the brain .
NSI-189 was developed by Neuralstem Inc., which later merged with another company and sold the rights to the compound to Alto Neuroscience. It is currently being investigated under the developmental code name ALTO-100 . The compound has shown promise in various clinical trials, demonstrating its potential not only for major depressive disorder but also for other neurological conditions such as post-traumatic stress disorder and cognitive impairments associated with aging .
NSI-189 phosphate is classified as a neurogenic compound, specifically a hippocampal neurogenesis stimulant and an indirect brain-derived neurotrophic factor modulator. Its unique properties distinguish it from conventional antidepressants, making it a candidate for various psychiatric and neurological disorders .
The synthesis of NSI-189 phosphate involves several steps, typically starting with the formation of the benzylpiperazine core through the reaction of piperazine derivatives with benzyl halides. Following this, aminopyridine components are integrated into the structure. The synthetic route may vary based on specific research protocols, but the general approach includes:
The exact conditions, reagents used, and yields can differ based on laboratory methods employed during synthesis.
The molecular structure of NSI-189 phosphate can be described by its chemical formula with a molar mass of approximately 366.51 g/mol. The structure includes a benzylpiperazine moiety and an aminopyridine component, making it a multi-domain compound capable of engaging various biological pathways .
While specific chemical reactions involving NSI-189 phosphate are not extensively documented, it is known to enhance neurogenic processes by modulating intracellular signaling pathways. This modulation may involve upregulating brain-derived neurotrophic factor and other neurotrophic factors that play crucial roles in neuronal health and function .
NSI-189 phosphate's mechanism of action is distinct from traditional antidepressants. It is believed to promote neurogenesis by enhancing synaptic plasticity and modulating intracellular signaling cascades rather than directly inhibiting monoamine reuptake .
Research indicates that NSI-189 interacts with various neurotransmitter systems without directly affecting serotonin or norepinephrine levels. This unique profile allows it to exert effects through alternative pathways, such as increasing neuronal density in the hippocampus and potentially improving cognitive functions .
NSI-189 phosphate exhibits several notable physical and chemical properties:
These properties contribute to its pharmacokinetic profile, influencing how it is absorbed, distributed, metabolized, and excreted in the body.
NSI-189 phosphate has been primarily investigated for its potential applications in:
The ongoing research aims to further elucidate its efficacy across these various conditions, with preliminary findings suggesting significant benefits particularly for patients with moderate depression .
NSI-189 (chemical name: (4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone) is a novel small-molecule compound with the molecular formula C₂₂H₃₀N₄O and a molar mass of 366.5 g/mol [3] [5] . Its structure integrates three key moieties:
The crystalline solid exhibits low aqueous solubility (<1 mg/mL in water) but high solubility in organic solvents like DMSO and ethanol (73 mg/mL) [5] . Predicted physicochemical properties include a logP of 3.95 and pKa of 6.18, indicating moderate lipophilicity and weak basicity, respectively [5]. The compound’s phosphate salt form (NSI-189 phosphate; CAS 1270138-41-4) enhances stability for experimental use [3] .
Table 1: Key Physicochemical Properties of NSI-189
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 366.5 g/mol | Free base form [5] |
Solubility in Water | Insoluble | 25°C |
Solubility in DMSO | 73 mg/mL (199.18 mM) | 25°C |
Calculated logP | 3.95 | Software prediction [5] |
pKa | 6.18 | Software prediction [5] |
Melting Point | >150°C decomposition | Stability testing |
Absorption: NSI-189 is orally bioavailable, reaching peak plasma concentrations (Tₘₐₓ) within 1–2 hours post-administration [3]. Area-under-the-curve (AUC) analyses demonstrate dose-proportional exposure across 40–120 mg/day regimens, supporting predictable absorption kinetics [1] [3].
Distribution: The compound achieves steady-state plasma levels within 4–5 days of repeated dosing, with an elimination half-life (t₁/₂) of 17.4–20.5 hours [1] [3]. In vivo studies show no significant brain region specificity beyond the hippocampus and subventricular zone [1] [3]. Plasma protein binding remains unquantified in humans, though preclinical models suggest moderate distribution [3].
Metabolism and Elimination: In vitro studies indicate metabolism occurs via oxidative pathways and glucuronidation, with no identified active metabolites [3] . Renal excretion of unchanged NSI-189 is minimal (<5%), implying hepatic clearance dominance [1] [6]. Total clearance approximates hepatic blood flow, suggesting moderate extraction [3].
Table 2: Pharmacokinetic Parameters of NSI-189 in Humans
Parameter | Value | Dosing Context |
---|---|---|
Tₘₐₓ | 1–2 hours | Single dose [3] |
Elimination t₁/₂ | 17.4–20.5 hours | Multiple-dose study [1] |
Time to Steady State | 4–5 days | 40–120 mg/day regimens [3] |
AUC Linearity | Dose-proportional | 40–120 mg/day [1] [3] |
Primary Elimination Route | Hepatic metabolism | In vitro data [3] |
Synthetic Pathway: NSI-189 synthesis involves a three-step sequence:
Stability: The free base and phosphate salt exhibit robust stability at room temperature for ≥1 month . Accelerated stability testing confirms decomposition only >150°C, with no significant degradation under standard laboratory storage (-20°C) . The phosphate salt offers superior aqueous solubility for in vivo dosing while retaining the neurogenic activity of the free base [3] .
Table 3: Comparison of NSI-189 Free Base vs. Phosphate Salt
Characteristic | Free Base | Phosphate Salt |
---|---|---|
Chemical Formula | C₂₂H₃₀N₄O | C₂₂H₃₀N₄O·H₃PO₄ |
Molar Weight | 366.5 g/mol | 464.5 g/mol |
Aqueous Solubility | Insoluble | Improved solubility |
Storage Recommendations | -20°C (long-term) | Room temperature stable |
Synthetic Yield | Moderate | High crystallinity aids purification |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7